
1-(10-Methylundecyl)-3-phenoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(10-Methylundecyl)-3-phenoxybenzene is an organic compound characterized by a phenoxybenzene core with a 10-methylundecyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(10-Methylundecyl)-3-phenoxybenzene typically involves the alkylation of phenoxybenzene with 10-methylundecyl halides under basic conditions. The reaction is often carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(10-Methylundecyl)-3-phenoxybenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenolic or quinone derivatives.
Reduction: Reduction reactions can convert the phenoxy group to a phenol or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while substitution reactions can introduce various functional groups onto the benzene ring.
Applications De Recherche Scientifique
1-(10-Methylundecyl)-3-phenoxybenzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to enhance transdermal permeation.
Industry: It is used in the formulation of specialty chemicals and materials, including surfactants and lubricants.
Mécanisme D'action
The mechanism of action of 1-(10-Methylundecyl)-3-phenoxybenzene involves its interaction with biological membranes, enhancing the permeability of the skin or other tissues. This is achieved through the disruption of lipid bilayers, facilitating the transport of other molecules across the membrane. The molecular targets and pathways involved include the lipid components of cell membranes and associated proteins.
Comparaison Avec Des Composés Similaires
4-(10-Methylundecyl)phenol: Shares a similar alkyl chain but differs in the position of the phenoxy group.
N-(10-Hydroxy-10-methylundecyl)acetamide: Contains a similar alkyl chain but has different functional groups.
Uniqueness: 1-(10-Methylundecyl)-3-phenoxybenzene is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its ability to enhance transdermal permeation sets it apart from other similar compounds, making it valuable in pharmaceutical and cosmetic applications.
Propriétés
Numéro CAS |
68039-01-0 |
|---|---|
Formule moléculaire |
C24H34O |
Poids moléculaire |
338.5 g/mol |
Nom IUPAC |
1-(10-methylundecyl)-3-phenoxybenzene |
InChI |
InChI=1S/C24H34O/c1-21(2)14-9-6-4-3-5-7-10-15-22-16-13-19-24(20-22)25-23-17-11-8-12-18-23/h8,11-13,16-21H,3-7,9-10,14-15H2,1-2H3 |
Clé InChI |
RSSGZIQBGCIYSM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCCCCCCCC1=CC(=CC=C1)OC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



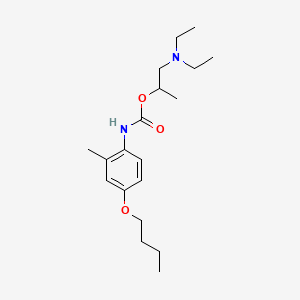
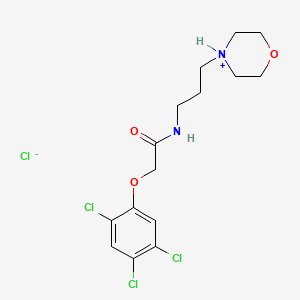
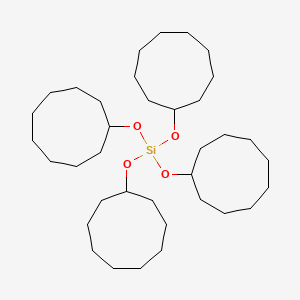
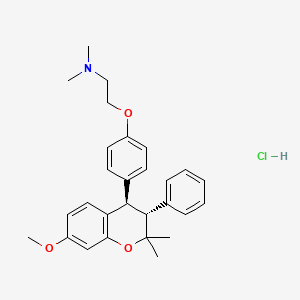
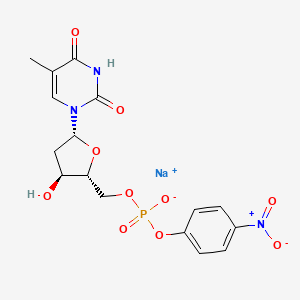
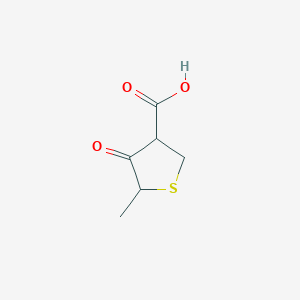

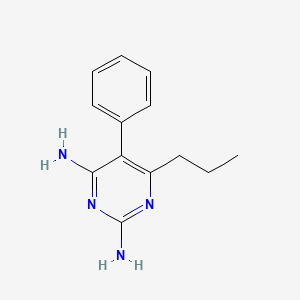
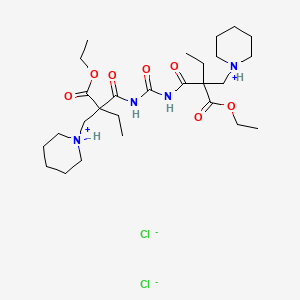

![3-amino-3-[2-[(4-methoxyphenyl)sulfonylamino]pyrimidin-5-yl]propanoic acid](/img/structure/B13788366.png)
![Pentasodium;2-[[1-amino-8-hydroxy-7-[(3-phosphonatophenyl)diazenyl]-3-sulfo-6-sulfonatonaphthalen-2-yl]diazenyl]benzene-1,4-disulfonate](/img/structure/B13788367.png)
![Tricyclo[4.2.2.02,5]decane](/img/structure/B13788377.png)
